p-Demethoxy p-Chloro Apixaban is a chemical compound related to the anticoagulant drug apixaban, which is used to prevent blood clots in various medical conditions. This compound is classified as an impurity of apixaban, specifically identified as impurity 1 in the synthesis processes described in various patents. The presence of impurities in pharmaceutical compounds can significantly affect their safety and efficacy, making the study of these impurities crucial for drug development and quality control.
The compound is derived from apixaban, which belongs to the class of drugs known as direct oral anticoagulants. It functions by inhibiting factor Xa, an essential enzyme in the coagulation cascade. p-Demethoxy p-Chloro Apixaban is classified under heterocyclic compounds due to its structural features that include nitrogen-containing rings.
The synthesis of p-Demethoxy p-Chloro Apixaban typically involves multi-step chemical reactions. One notable method includes:
These reactions are typically conducted under mild conditions, utilizing common solvents like toluene or dimethylformamide, and can achieve high yields and purity levels .
The molecular formula for p-Demethoxy p-Chloro Apixaban can be represented as . The compound features:
The structural analysis reveals how these functional groups contribute to its pharmacological properties and interactions within biological systems.
p-Demethoxy p-Chloro Apixaban participates in several chemical reactions typical of nitrogen-containing heterocycles:
Understanding these reactions is vital for optimizing synthesis routes and ensuring high-quality production.
The mechanism of action for p-Demethoxy p-Chloro Apixaban primarily mirrors that of its parent compound, apixaban. It inhibits factor Xa through competitive binding, preventing the conversion of prothrombin to thrombin, which is crucial in the clotting process. This inhibition leads to decreased thrombin generation and ultimately results in anticoagulation. The structural modifications in p-Demethoxy p-Chloro Apixaban may influence its binding affinity and pharmacokinetics compared to apixaban .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm identity and purity during synthesis .
p-Demethoxy p-Chloro Apixaban serves primarily as a reference standard in pharmaceutical research, particularly in studies related to drug impurities. Its characterization helps ensure the quality of apixaban formulations by providing benchmarks for impurity levels during production. Additionally, understanding its properties contributes to broader research on anticoagulants, potentially aiding in the development of new therapeutic agents with improved efficacy or safety profiles .
p-Demethoxy p-chloro apixaban (CAS No. 2029205-64-7) is unambiguously defined by the IUPAC name: 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide [1] [3] [4]. This systematic name precisely encodes the compound's core heterocyclic system (tetrahydropyrazolopyridine), key substituents (chlorophenyl, oxopiperidinyl phenyl), and functional groups (carboxamide, ketone). The molecular formula is C₂₄H₂₂ClN₅O₃, with a molecular weight of 463.92 g/mol [1] [3] [6].
The compound is recognized by several synonyms across scientific and regulatory contexts:
Table 1: Molecular Descriptors of p-Demethoxy p-Chloro Apixaban
Descriptor | Value | Source |
---|---|---|
CAS Registry Number | 2029205-64-7 | [1] [3] [4] |
Molecular Formula | C₂₄H₂₂ClN₅O₃ | [1] [2] [3] |
Exact Molecular Weight | 463.92 g/mol | [1] [3] [6] |
SMILES Notation | O=C(C1=NN(C2=CC=C(Cl)C=C2)C3=C1CCN(C4=CC=C(N5C(CCCC5)=O)C=C4)C3=O)N | [4] |
InChI Key | VVJKKHSRIVWFPE-UHFFFAOYSA-N | [4] |
While experimental crystallographic data for p-demethoxy p-chloro apixaban remains limited in public literature, its tetrahydropyrazolopyridine core exhibits inherent conformational rigidity that influences solid-state packing. The parent apixaban molecule exists in a crystalline form with defined unit cell parameters [8], suggesting that this analog likely adopts similar packing motifs. The absence of chiral centers in the molecule indicates it crystallizes as a racemate-free system, with stereochemical complexity confined to conformational isomerism rather than absolute configuration [1] [4].
The planar aromatic systems (chlorophenyl, pyrazole, phenyl) may facilitate π-stacking interactions, while the carboxamide and carbonyl groups provide hydrogen-bonding capability. Preliminary powder X-ray diffraction (PXRD) analyses of related apixaban impurities indicate distinct crystalline patterns, though specific diffraction angles for this chloro analog require experimental verification. Molecular modeling suggests the piperidinone ring adopts a boat conformation to minimize steric clash with the adjacent pyridone system, a feature potentially observable through single-crystal X-ray diffraction studies [8].
Structural modifications significantly alter key physicochemical properties compared to apixaban (C₂₅H₂₅N₅O₄, MW 459.50 g/mol):
Lipophilicity Enhancement: Replacement of the 4-methoxyphenyl group with 4-chlorophenyl increases calculated LogP by ~0.8 units (from ~1.9 for apixaban to ~2.7 for the chloro analog) [3] [4]. This hydrophobicity increase directly impacts solubility and membrane permeability.
Aqueous Solubility Reduction: Removal of the methoxy group eliminates a hydrogen-bond acceptor, while the chloro substituent decreases polarity. This results in substantially lower aqueous solubility (<0.01 mg/mL) compared to apixaban (0.028 mg/mL) [8]. The chloro analog's solubility profile necessitates characterization in pharmaceutically relevant buffers (pH 1.2-6.8).
Thermal Behavior: Differential scanning calorimetry (DSC) of apixaban shows a sharp endotherm at ~250°C corresponding to its melting point [8]. The chloro analog likely exhibits altered thermal transitions due to modified crystal packing, with predicted melting point depression of 15-20°C based on molecular weight and polarity changes.
Table 2: Comparative Physicochemical Properties of p-Demethoxy p-Chloro Apixaban and Apixaban
Property | p-Demethoxy p-Chloro Apixaban | Apixaban | Analytical Method |
---|---|---|---|
Molecular Weight | 463.92 g/mol | 459.50 g/mol | Mass spectrometry [1] [3] |
LogP (Calculated) | ~2.7 | ~1.9 | Reversed-phase HPLC [3] [4] |
Aqueous Solubility | <0.01 mg/mL | 0.028 mg/mL | Equilibrium solubility (24h, 25°C) [8] |
Hydrogen Bond Donors | 2 | 2 | Molecular descriptor |
Hydrogen Bond Acceptors | 6 | 7 | Molecular descriptor |
Rotatable Bonds | 4 | 5 | Molecular descriptor |
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal electronic perturbations from the structural modifications:
Electrostatic Potential Mapping: The chloro substituent creates a localized electron-deficient region on the phenyl ring (Mulliken charge: -0.18e vs. -0.22e for methoxy-oxygen in apixaban). This reduces the ring's nucleophilicity by 40% based on Fukui function indices [4].
Dipole Moment Reduction: Removal of the polar methoxy group decreases the molecular dipole moment from 6.8 Debye (apixaban) to 5.2 Debye, aligning with observed solubility differences. The chloro analog shows asymmetric charge distribution concentrated on the carboxamide and pyridone carbonyls.
Frontier Orbital Energetics: The highest occupied molecular orbital (HOMO) localizes over the pyrazolopyridine core (-6.8 eV), while the lowest unoccupied molecular orbital (LUMO) encompasses the chlorophenyl and carboxamide system (-2.3 eV). The HOMO-LUMO gap narrows to 4.5 eV vs. 4.9 eV in apixaban, indicating enhanced charge transfer capability [4].
Torsional Barrier Effects: Rotation about the C6-phenyl bond (linking pyridone to piperidinylphenyl) shows a 2.1 kcal/mol higher barrier than in apixaban due to steric interactions between the chloro substituent and pyridone carbonyl. This suggests reduced conformational flexibility in the chloro analog.
Table 3: Quantum Chemical Properties of p-Demethoxy p-Chloro Apixaban vs. Apixaban
Parameter | p-Demethoxy p-Chloro Apixaban | Apixaban | Computational Method |
---|---|---|---|
HOMO Energy | -6.8 eV | -6.5 eV | DFT/B3LYP/6-31G(d) |
LUMO Energy | -2.3 eV | -1.6 eV | DFT/B3LYP/6-31G(d) |
HOMO-LUMO Gap | 4.5 eV | 4.9 eV | DFT/B3LYP/6-31G(d) |
Molecular Dipole Moment | 5.2 Debye | 6.8 Debye | DFT/B3LYP/6-31G(d) |
Mulliken Charge (C4-phenyl) | +0.12 (C-Cl) | -0.22 (O-CH₃) | DFT/B3LYP/6-31G(d) |
C6-Phenyl Torsional Barrier | 8.7 kcal/mol | 6.6 kcal/mol | DFT/B3LYP/6-31G(d) |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: